N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a hydroxyphenyl group and a methylthio-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the methylthio group is added through nucleophilic substitution reactions using methylthiolating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic or acidic conditions
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzothiazole derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins, affecting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: Known for its nonlinear optical properties.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for cysteine detection.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Utilized in the formation of C–N bonds.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is unique due to its combination of a benzothiazole moiety, hydroxyphenyl group, and methylthio substituent. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is a compound belonging to the benzothiazole family, which has gained attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O2S with a molecular weight of 374.5 g/mol. The compound features a benzothiazole ring, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H18N2O2S |
Molecular Weight | 374.5 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:
- Target Interactions : The compound interacts with several molecular targets such as Akt and amyloid-beta, influencing pathways related to cell proliferation and apoptosis.
- Enzyme Modulation : It has been shown to affect cytochrome P450 enzymes, which are critical in drug metabolism.
- Cell Signaling Pathways : The compound modulates the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microbial strains. For instance:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Inhibitory effects observed against Candida albicans.
Anticancer Activity
This compound has shown promising results in cancer research:
- Cell Lines Tested : Ovarian cancer cell lines OVCAR-3 and COV318 exhibited IC50 values of 31.5 µM and 43.9 µM respectively .
- Mechanism : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells through the modulation of critical signaling pathways.
Antioxidant Properties
The compound also displays antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments, which is vital for protecting cells from damage associated with various diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study reported that the compound inhibited bacterial growth in a dose-dependent manner, highlighting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : Another investigation focused on its effects on ovarian cancer cells, where it was found to significantly reduce cell viability through apoptosis induction mechanisms .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRZIUAKRMHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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